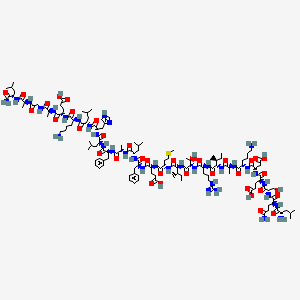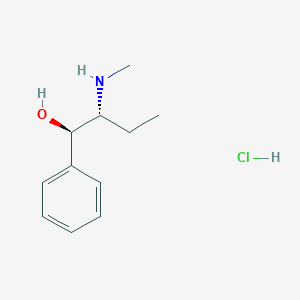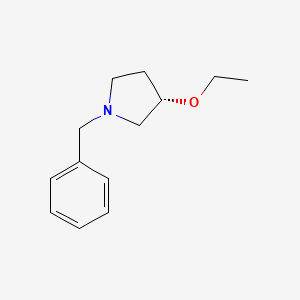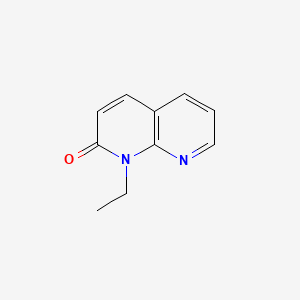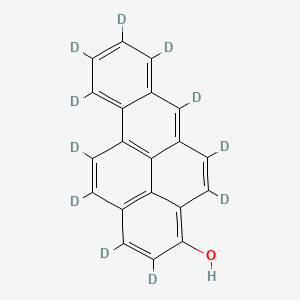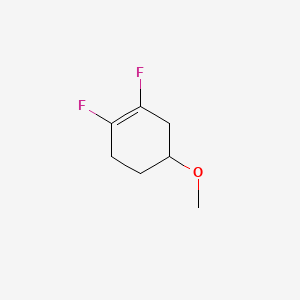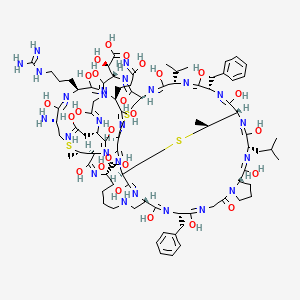
Di-tert-butyl L-alanyl-L-glutamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Di-tert-butyl L-alanyl-L-glutamate” is a chemical compound with the molecular formula C16H30N2O5 . It is a derivative of L-glutamate, where the carboxyl groups of the glutamate are esterified with tert-butyl groups . This compound may be useful in the synthesis of substance P antagonistic peptides .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, the synthesis of “5-Allyl 1-(tert-butyl) (tert-butoxycarbonyl)-L-glutamate” involves the reaction of N-Boc-L-glutamic acid α-tert-butyl ester with triphenylphosphine and allyl alcohol in anhydrous THF .Molecular Structure Analysis
The molecular structure of “Di-tert-butyl L-alanyl-L-glutamate” consists of a central carbon atom (the alpha carbon) attached to an amino group, a carboxyl group, and a side chain. The side chain in this case is a pentanedioate group with two tert-butyl ester groups .Scientific Research Applications
Production of L-Alanyl-L-Glutamine
This compound has been used in the production of L-Alanyl-L-Glutamine (Ala-Gln), a functional dipeptide with high water solubility, good thermal stability, and high bioavailability . It is widely used in clinical treatment, post-operative rehabilitation, sports health care, and other fields .
Biochemical Functions
As the major carrier of nitrogen in the body, L-glutamine (Gln), the most abundant free-form amino acids in the plasma, is a conditionally essential amino acid . That is, Gln needs outside supplement for body’s requirements under specific conditions such as strenuous exercise, injury, and infection .
Clinical Applications
The widespread clinical applications of free Gln are quite limited due to its unfavorable physicochemical properties . An effective approach to overcome intrinsic limitations of Gln is glutamine-containing dipeptides by conjugation with other amino acids . L-Alanyl-L-Glutamine (Ala-Gln) and glycyl-L-Glutamine (Gly-Gln) are supposed to be two main types of glutamine-containing dipeptides in clinical practice .
Cell Culture
In cell culture, L-Alanyl-L-Glutamine is sometimes used as a replacement for L-Glutamine because this dipeptide is stable in aqueous solution unlike L-Glutamine which spontaneously degrades to form ammonia and pyrrolidine carboxylic acid .
Metabolic Engineering
A metabolically engineered E. coli strain for Ala-Gln production was developed by over-expressing L-amino acid α-ligase (BacD) from Bacillus subtilis, and inactivating the peptidases PepA, PepB, PepD, and PepN, as well as the dipeptide transport system Dpp .
Immobilization Technique
The immobilization technique has potential applications in the production of Ala-Gln by biotechnological method . Immobilization helps to achieve high efficiency production of Ala-Gln. Immobilized cells have better stability than free cells .
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or peptides.
Mode of Action
This compound is used as a protective group in organic synthesis . It contains protected amino and carboxyl groups, which can serve as intermediates in the synthesis of complex organic molecules, protecting the reactive activity of amino and carboxyl groups .
Biochemical Pathways
As a protective group, it plays a crucial role in peptide synthesis reactions and can be used to synthesize polypeptides and proteins .
Result of Action
As a protective group in peptide synthesis, it likely contributes to the successful formation of desired peptide sequences .
properties
IUPAC Name |
ditert-butyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]pentanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O5/c1-10(17)13(20)18-11(14(21)23-16(5,6)7)8-9-12(19)22-15(2,3)4/h10-11H,8-9,17H2,1-7H3,(H,18,20)/t10-,11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHMKWFZVCYOSU-QWRGUYRKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20705747 |
Source


|
| Record name | Di-tert-butyl L-alanyl-L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20705747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester | |
CAS RN |
45272-19-3 |
Source


|
| Record name | Di-tert-butyl L-alanyl-L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20705747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Butanone, 3-hydroxy-, O-methyloxime, [S-(Z)]- (9CI)](/img/no-structure.png)

![Propan-2-yl bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B588302.png)
